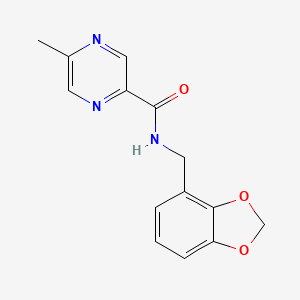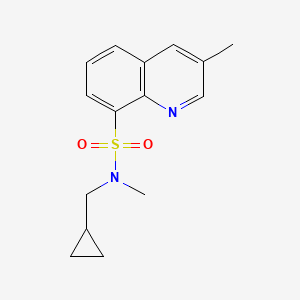
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone, also known as FMQM, is a novel chemical compound that has gained significant attention in scientific research. FMQM is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific receptors in the brain, resulting in the modulation of neurotransmitter release. The compound has been shown to act as a partial agonist of dopamine D3 receptors and a full agonist of dopamine D4 receptors. This property has made it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects:
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone has been shown to have a range of biochemical and physiological effects in various animal models. Studies have demonstrated that the compound can modulate dopamine release in the brain, leading to changes in behavior and movement. It has also been shown to have potential anti-inflammatory and antioxidant properties, making it a valuable compound in the study of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone in laboratory experiments is its high binding affinity towards specific receptors in the brain. This property allows researchers to study the effects of modulating these receptors, which can provide valuable insights into the underlying mechanisms of various neurological disorders. However, one limitation of using (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone is its potential toxicity, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for the study of (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone. One potential area of research is the development of new drugs based on the compound's structure. Another area of interest is the study of (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, the compound's potential anti-inflammatory and antioxidant properties make it a promising candidate for the study of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone is a novel chemical compound that has gained significant attention in scientific research. Its high binding affinity towards specific receptors in the brain has made it a valuable tool in the study of neurological disorders. The compound's potential as a pharmacological tool and its range of biochemical and physiological effects make it a promising candidate for future research in various fields.
Synthesis Methods
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone can be synthesized using a multistep process that involves the condensation of 2-methyl-6-nitroquinoline with pyrrolidine-1-carboxylic acid followed by reduction and further functionalization. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone has been studied extensively for its potential use as a pharmacological tool in various research areas. It has been shown to possess significant binding affinity towards certain types of receptors in the brain, including the dopamine D3 and D4 receptors. This property has made (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone a valuable compound in the study of neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
(6-fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-8-13(15(19)18-6-2-3-7-18)12-9-11(16)4-5-14(12)17-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFIOJXEQHDZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)
![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)
![4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)


![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)

![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)